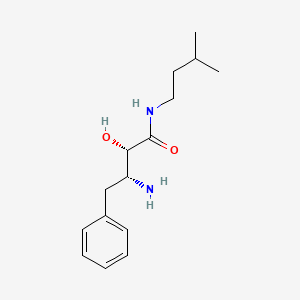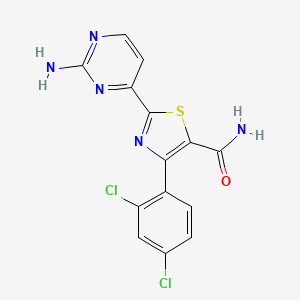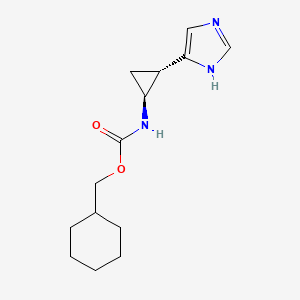![molecular formula C25H28FNO4 B10770413 (3R,5R)-7-[4-(4-fluorophenyl)-2,5-dimethyl-1-phenylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10770413.png)
(3R,5R)-7-[4-(4-fluorophenyl)-2,5-dimethyl-1-phenylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MK-571 is a quinoline derivative that was originally developed as a cysteinyl leukotriene receptor 1 antagonist. It is most commonly used as an inhibitor of multidrug resistance protein-1 (MRP-1). MK-571 has shown significant potential in various scientific research applications, particularly in the fields of virology and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
MK-571 can be synthesized through a series of chemical reactions involving quinoline derivatives. The synthetic route typically involves the reaction of 7-chloroquinoline with various reagents to form the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of MK-571 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
Análisis De Reacciones Químicas
Types of Reactions
MK-571 undergoes various types of chemical reactions, including:
Oxidation: MK-571 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline ring structure.
Substitution: Substitution reactions involving halogenated quinoline derivatives are common in the synthesis of MK-571.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different research applications .
Aplicaciones Científicas De Investigación
MK-571 has a wide range of scientific research applications, including:
Mecanismo De Acción
MK-571 exerts its effects primarily by antagonizing cysteinyl leukotriene receptor 1. This receptor is involved in various inflammatory responses, and its inhibition by MK-571 leads to reduced inflammation and immune modulation. Additionally, MK-571 inhibits multidrug resistance protein-1, which plays a role in drug efflux and resistance mechanisms in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Zafirlukast: Another cysteinyl leukotriene receptor antagonist used in the treatment of asthma.
Montelukast: A leukotriene receptor antagonist commonly used to manage allergies and asthma.
Pranlukast: Similar to zafirlukast and montelukast, used for asthma treatment.
Uniqueness of MK-571
MK-571 is unique due to its dual role as a cysteinyl leukotriene receptor 1 antagonist and an inhibitor of multidrug resistance protein-1. This dual functionality makes it particularly valuable in research related to both inflammation and drug resistance .
Propiedades
Fórmula molecular |
C25H28FNO4 |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
(3R,5R)-7-[4-(4-fluorophenyl)-2,5-dimethyl-1-phenylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C25H28FNO4/c1-16-23(13-12-21(28)14-22(29)15-24(30)31)25(18-8-10-19(26)11-9-18)17(2)27(16)20-6-4-3-5-7-20/h3-11,21-22,28-29H,12-15H2,1-2H3,(H,30,31)/t21-,22-/m1/s1 |
Clave InChI |
QKLXBIHSGMPUQS-FGZHOGPDSA-N |
SMILES isomérico |
CC1=C(C(=C(N1C2=CC=CC=C2)C)C3=CC=C(C=C3)F)CC[C@H](C[C@H](CC(=O)O)O)O |
SMILES canónico |
CC1=C(C(=C(N1C2=CC=CC=C2)C)C3=CC=C(C=C3)F)CCC(CC(CC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-Phenylphenyl)ethyl]-1-azabicyclo[2.2.2]octane](/img/structure/B10770332.png)
![Cyclohexylmethyl N-[(1R,2R)-2-(3H-imidazol-4-yl)cyclopropyl]carbamate](/img/structure/B10770341.png)
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10770355.png)

![7-[(2S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B10770370.png)
![Sodium; 7-[3-(4-fluoro-phenyl)-5-isopropyl-2-phenyl-3H-imidazol-4-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B10770371.png)
![Spiro[piperidine-4,3'-[3H]pyrido[3,4-b]indole]-4'-carbonitrile, 7',8'-dichloro-1',2',4',9'-tetrahydro-9'-methyl-1'-oxo-](/img/structure/B10770377.png)

![5-[3-[(2S)-2-[(3R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]butyl]-5-oxopyrrolidin-1-yl]propyl]thiophene-2-carboxylate](/img/structure/B10770384.png)
![2-amino-N-[1-[1-[2-amino-3-[2,2-bis(piperidine-1-carbonyl)imidazol-4-yl]propanoyl]-2-formylpyrrolidin-2-yl]-3-methyl-1-oxopentan-2-yl]-3-naphthalen-2-ylpropanamide](/img/structure/B10770391.png)

![(3R)-6-[2-(4-fluorophenyl)-4-propan-2-ylquinolin-3-yl]oxy-3,5-dihydroxyhexanoic acid](/img/structure/B10770407.png)
![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;dihydrochloride](/img/structure/B10770416.png)
![3-(3-acetylphenyl)-1-[3-[(2R,4S)-2-[(1S)-1-hydroxypropyl]-4-(phenylmethyl)piperidin-1-yl]propyl]urea](/img/structure/B10770433.png)